molecular formula C8H9BrN4O B12313408 3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Cat. No.: B12313408
M. Wt: 257.09 g/mol
InChI Key: CCLZGSSQABDBCC-UHFFFAOYSA-N
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Description

3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-1H-pyrazole-4-carbaldehyde with isopropylamine in the presence of a base, followed by cyclization with a suitable reagent to form the pyrazolo[3,4-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Halogen substitution reactions can introduce different substituents at the bromine position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[3,4-d]pyrimidine oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides
  • 3-(2-Bromo-phenyl)-propan-1-ol

Uniqueness

3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is unique due to its specific substitution pattern and the presence of both bromine and isopropyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C8H9BrN4O

Molecular Weight

257.09 g/mol

IUPAC Name

3-bromo-1-propan-2-yl-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C8H9BrN4O/c1-4(2)13-7-5(6(9)12-13)8(14)11-3-10-7/h3-4H,1-2H3,(H,10,11,14)

InChI Key

CCLZGSSQABDBCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C(=O)NC=N2)C(=N1)Br

Origin of Product

United States

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